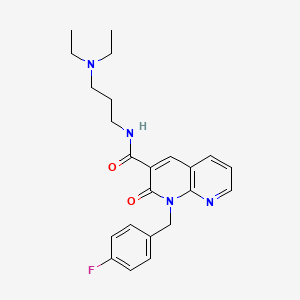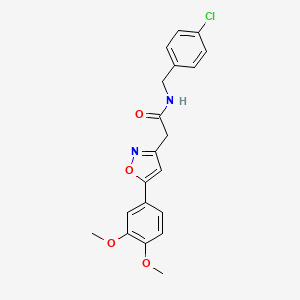
1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" is a derivative of methanesulfonamide, which is characterized by the presence of a sulfonamide group attached to a methane group. The structure of this compound includes a 2-chlorophenyl ring and a 1-ethyl-2-oxoindolin-5-yl moiety. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring and the sulfonamide nitrogen. The papers provided discuss compounds with chlorophenyl rings, which suggest that halogenation reactions are likely involved in the synthesis process. The presence of the 1-ethyl-2-oxoindolin-5-yl group indicates additional synthetic steps that may include the formation of the indolinone structure followed by alkylation to introduce the ethyl group.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N—H bond and the substituents around the benzene ring. In the compounds discussed in the provided papers, the N—H bond is syn to the chloro substituents, which may influence the biological activity of the compound due to the availability of the amide hydrogen atom to receptor molecules . This orientation could be similar in the compound of interest, potentially affecting its interaction with biological targets.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the aromatic ring. The presence of the chloro substituent may allow for further substitution reactions, such as nucleophilic aromatic substitution, given the electron-withdrawing nature of the sulfonamide and chloro groups. The indolinone moiety could also undergo reactions typical of carbonyl-containing heterocycles, such as condensation or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The polarity and hydrogen bonding capability of the sulfonamide group contribute to the compound's solubility and melting point. The chlorophenyl ring's electron-withdrawing effect can impact the acidity of the amide hydrogen, potentially affecting the compound's solubility in different solvents. The provided papers indicate that molecules are packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be relevant for the compound , affecting its crystal structure and stability .
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-20-16-8-7-14(9-13(16)10-17(20)21)19-24(22,23)11-12-5-3-4-6-15(12)18/h3-9,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBHESPHCWEKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

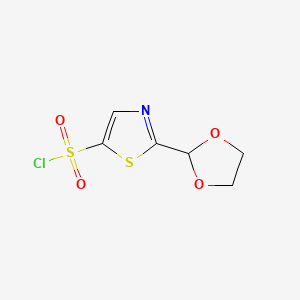
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

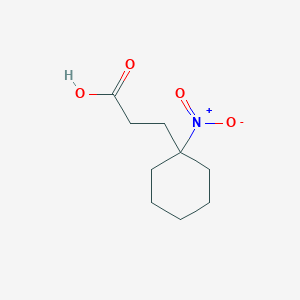
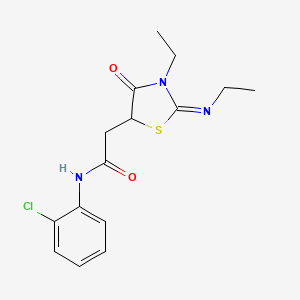

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)
![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)
